molecular formula C17H23F3N2O2 B12270573 N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide

N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B12270573
M. Wt: 344.37 g/mol
InChI Key: OXRRTBSDCZBRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards specific targets . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and trifluoromethoxy-containing molecules. Examples include:

Uniqueness

N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

N-tert-butyl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)21-15(23)13-8-9-22(11-13)10-12-4-6-14(7-5-12)24-17(18,19)20/h4-7,13H,8-11H2,1-3H3,(H,21,23)

InChI Key

OXRRTBSDCZBRSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.